molecular formula C17H17NO2 B161387 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline CAS No. 10172-39-1

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

Katalognummer B161387
CAS-Nummer: 10172-39-1
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: WGTCMJBJRPKENJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C17H17NO2 . It has an average mass of 267.322 Da and a monoisotopic mass of 267.125916 Da .


Synthesis Analysis

A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline has been developed. This method is based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline consists of a phenyl group attached to an isoquinoline ring, which is further substituted with two methoxy groups at the 6 and 7 positions .


Chemical Reactions Analysis

The compound has been found to undergo various reactions. For instance, it reacts with o-quinone methides, leading to the formation of 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino[2,3-a]isoquinolines .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 267.328 g/mol .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Eigenschaften

IUPAC Name

6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTCMJBJRPKENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline
Reactant of Route 2
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline
Reactant of Route 3
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline
Reactant of Route 4
Reactant of Route 4
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline
Reactant of Route 5
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline
Reactant of Route 6
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

Citations

For This Compound
48
Citations
R Gitto, S Ferro, S Agnello, L De Luca… - Bioorganic & medicinal …, 2009 - Elsevier
In previous studies we identified several 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives displaying potent anticonvulsant effects in different animal models of epilepsy. …
Number of citations: 40 www.sciencedirect.com
R Gitto, B Pagano, R Citraro, F Scicchitano… - European journal of …, 2009 - Elsevier
In our previous studies we identified several isoquinoline derivatives displaying potent anticonvulsant effects in different animal models of epilepsy. With the aim to exploit the main …
Number of citations: 14 www.sciencedirect.com
G Facchetti, MS Christodoulou, E Binda, M Fusè… - Catalysts, 2020 - mdpi.com
Starting from the chiral 5,6,7,8-tetrahydroquinolin-8-ol core, a series of amino-phosphorus-based ligands was realized. The so-obtained amino-phosphine ligand (L1), amino-…
Number of citations: 6 www.mdpi.com
R Gitto, S Agnello, S Ferro, L De Luca… - Journal of medicinal …, 2010 - ACS Publications
Following previous studies we herein report the exploration of the carbonic anhydrase (CA, EC 4.2.1.1) inhibitory effects and enzyme selectivity of a small class of 1-(cyclo)…
Number of citations: 60 pubs.acs.org
B Václavíková Vilhanová, A Budinská… - European Journal of …, 2017 - Wiley Online Library
We report herein a simple alternative method for the asymmetric transfer hydrogenation (ATH) of 1‐aryl‐3,4‐dihydroisoquinolines (1‐Ar‐DHIQs) that are known to be challenging …
X Dang, Y He, Y Liu, X Chen, JL Li, XL Zhou, H Jiang… - RSC …, 2018 - pubs.rsc.org
An efficient and convenient method to construct tetracyclic isoquinolinium salts via [Cp*RhCl2]2 catalyzed C–H activation and [4 + 2] annulation reactions in ethanol is described. This …
Number of citations: 1 pubs.rsc.org
E Awuah, A Capretta - The Journal of Organic Chemistry, 2010 - ACS Publications
Strategies for the production of substituted isoquinoline libraries were developed and explored. Routes involving microwave-assisted variants of the Bischler−Napieralski or Pictet−…
Number of citations: 121 pubs.acs.org
P Ábrányi-Balogh, T Földesi, M Milen - Monatshefte für Chemie-Chemical …, 2015 - Springer
A new synthetic route was developed for the preparation of natural products cryptostyline I, II, III and 1-phenyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. The Liebeskind–…
Number of citations: 2 link.springer.com
BVS Reddy, N Umadevi, G Narasimhulu, JS Yadav - Tetrahedron Letters, 2012 - Elsevier
1-Aryl-3,4-dihydroisoquinolines undergo smooth acetoxylation/alkoxylation in the presence of 5mol% Pd(OAc) 2 and a stoichiometric amount of PhI(OAc) 2 by means of C–H activation …
Number of citations: 25 www.sciencedirect.com
G Facchetti, F Neva, G Coffetti, I Rimoldi - Molecules, 2023 - mdpi.com
Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, known as CAMPY (L1), or the 2-methyl substituted analogue Me-CAMPY (L2) were employed as novel …
Number of citations: 8 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.